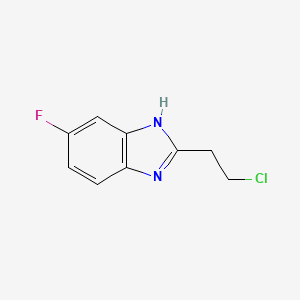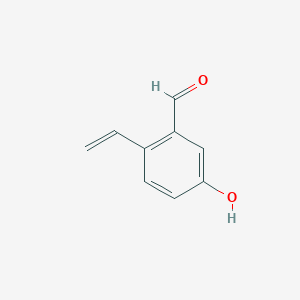
5-Hydroxy-2-vinylbenzaldehyd
Übersicht
Beschreibung
5-Hydroxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzaldehyde, featuring a hydroxyl group at the 5-position and a vinyl group at the 2-position.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-vinylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
Target of Action
It is known that benzaldehydes, a class of compounds to which 5-hydroxy-2-vinylbenzaldehyde belongs, have been found to target cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, which could be a potential mode of action for 5-hydroxy-2-vinylbenzaldehyde .
Biochemical Pathways
It is known that phenolic compounds, such as 5-hydroxy-2-vinylbenzaldehyde, are synthesized via the shikimate and phenylpropanoid pathways .
Biochemische Analyse
Biochemical Properties
5-Hydroxy-2-vinylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with amines to form imines, which are crucial intermediates in various biochemical processes. The compound’s hydroxyl group can participate in hydrogen bonding, enhancing its reactivity and interaction with enzymes and proteins. For instance, it can interact with enzymes like aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids .
Cellular Effects
5-Hydroxy-2-vinylbenzaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of key signaling molecules. The compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it has been shown to impact cellular redox states, influencing the balance between oxidation and reduction reactions within cells .
Molecular Mechanism
At the molecular level, 5-Hydroxy-2-vinylbenzaldehyde exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to enzyme inhibition or activation. The compound’s ability to form Schiff bases with amines is a key aspect of its molecular mechanism. This interaction can result in the modulation of enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-2-vinylbenzaldehyde can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that 5-Hydroxy-2-vinylbenzaldehyde can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2-vinylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
5-Hydroxy-2-vinylbenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, leading to the formation of carboxylic acids. The compound can also participate in redox reactions, influencing the levels of reactive oxygen species and other metabolites within cells. These interactions can affect metabolic flux and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 5-Hydroxy-2-vinylbenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within different tissues .
Subcellular Localization
The subcellular localization of 5-Hydroxy-2-vinylbenzaldehyde is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance its interactions with specific biomolecules, leading to targeted effects on cellular processes. For instance, its localization within the mitochondria can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-vinylbenzaldehyde typically involves the functionalization of benzaldehyde derivatives. One common method is the hydroxylation of 2-vinylbenzaldehyde using suitable oxidizing agents. Another approach involves the vinylation of 5-hydroxybenzaldehyde through palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of 5-Hydroxy-2-vinylbenzaldehyde may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-vinylbenzaldehyde: Similar structure but different position of hydroxyl and vinyl groups.
5-Hydroxy-2-methoxybenzaldehyde: Contains a methoxy group instead of a vinyl group.
5-Hydroxy-2-nitrobenzaldehyde: Contains a nitro group instead of a vinyl group.
Eigenschaften
IUPAC Name |
2-ethenyl-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-4-9(11)5-8(7)6-10/h2-6,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQUNPCJOSWNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


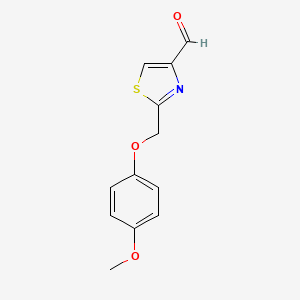


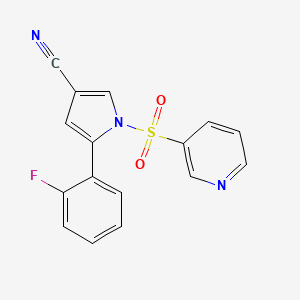
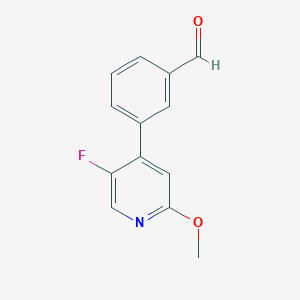
![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)
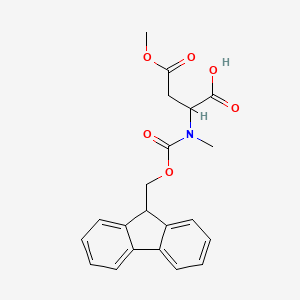
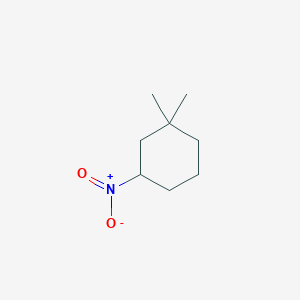
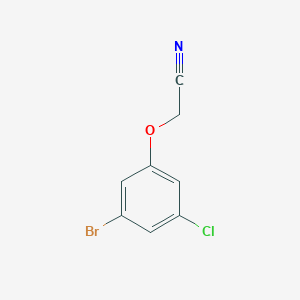
![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)
